molecular formula C7H15IN2O B11949638 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide CAS No. 935-25-1

1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide

Cat. No.: B11949638
CAS No.: 935-25-1
M. Wt: 270.11 g/mol
InChI Key: JHTPRZXAYNJBBS-UHFFFAOYSA-N
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Description

1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide is a chemical compound with the molecular formula C7H15IN2O It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide typically involves the reaction of 1,1-dimethyl-1,4-diazepan-1-ium-5-one with an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide involves its interaction with specific molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged sites on biomolecules, potentially disrupting their normal function. This interaction can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride
  • 1,1-Dimethyl-1-carboxymethyl-3-aminopropyl ammonium hydrochloride

Comparison

1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide is unique due to its specific structure and the presence of the iodide ion. Compared to similar compounds like 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride, it may exhibit different chemical reactivity and biological activity. The iodide ion can influence the compound’s solubility, stability, and interaction with other molecules, making it distinct from its chloride counterpart .

Properties

CAS No.

935-25-1

Molecular Formula

C7H15IN2O

Molecular Weight

270.11 g/mol

IUPAC Name

1,1-dimethyl-1,4-diazepan-1-ium-5-one;iodide

InChI

InChI=1S/C7H14N2O.HI/c1-9(2)5-3-7(10)8-4-6-9;/h3-6H2,1-2H3;1H

InChI Key

JHTPRZXAYNJBBS-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC(=O)NCC1)C.[I-]

Origin of Product

United States

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